molecular formula C12H16BrNO3 B13557189 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

Katalognummer: B13557189
Molekulargewicht: 302.16 g/mol
InChI-Schlüssel: NICJXCZYJKNAOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is an organic compound that features a morpholine ring substituted with a 4-bromo-2,6-dimethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine typically involves the reaction of 4-bromo-2,6-dimethoxyaniline with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the bromine substituent or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The bromine and methoxy substituents play a crucial role in its reactivity and binding affinity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Bromo-2,5-dimethoxyphenyl)morpholine: Similar structure but with different substitution pattern.

    4-Bromo-2,6-dimethoxyaniline: Precursor in the synthesis of the target compound.

    Morpholine derivatives: Various derivatives with different substituents on the morpholine ring.

Uniqueness

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H16BrNO3

Molekulargewicht

302.16 g/mol

IUPAC-Name

3-(4-bromo-2,6-dimethoxyphenyl)morpholine

InChI

InChI=1S/C12H16BrNO3/c1-15-10-5-8(13)6-11(16-2)12(10)9-7-17-4-3-14-9/h5-6,9,14H,3-4,7H2,1-2H3

InChI-Schlüssel

NICJXCZYJKNAOT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1C2COCCN2)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.